molecular formula C12H9FO5S B2364433 Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate CAS No. 2411254-51-6

Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate

Cat. No.: B2364433
CAS No.: 2411254-51-6
M. Wt: 284.26
InChI Key: QHYSCUAMEALQCV-UHFFFAOYSA-N
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Description

Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a fluorosulfonyloxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene-2-carboxylic acid.

    Fluorosulfonylation: The carboxylic acid is treated with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine to introduce the fluorosulfonyloxy group.

    Esterification: The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted naphthalene derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Oxidation: Oxidative conditions, such as treatment with potassium permanganate (KMnO4), can convert the methyl ester to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Substituted naphthalene derivatives.

    Reduction: Naphthalene-2-methanol derivatives.

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Medicinal Chemistry: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used to study the effects of fluorosulfonyloxy groups on biological systems.

Mechanism of Action

The mechanism by which Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate exerts its effects depends on the specific application:

    Nucleophilic Substitution: The fluorosulfonyloxy group acts as a leaving group, facilitating the substitution reaction.

    Reduction and Oxidation: The compound undergoes electron transfer processes, leading to the formation of reduced or oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorosulfonyloxynaphthalene-2-carboxylate
  • Methyl 3-bromosulfonyloxynaphthalene-2-carboxylate
  • Methyl 3-iodosulfonyloxynaphthalene-2-carboxylate

Uniqueness

Methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

methyl 3-fluorosulfonyloxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO5S/c1-17-12(14)10-6-8-4-2-3-5-9(8)7-11(10)18-19(13,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYSCUAMEALQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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